molecular formula C15H14O2 B1329708 2-Biphenylyl glycidyl ether CAS No. 7144-65-2

2-Biphenylyl glycidyl ether

Cat. No. B1329708
CAS RN: 7144-65-2
M. Wt: 226.27 g/mol
InChI Key: DNVXWIINBUTFEP-UHFFFAOYSA-N
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Patent
US04241088

Procedure details

22.7 g (0.1 mole) of 2,3-epoxy-1-(2-phenylphenoxy)-propane is dissolved in 30 ml of methanol. Then 15 ml (0.2 moles) of methylisopropylamine is added to the reaction mixture slowly while stirring. The mixture is refluxed over a steam bath for 48 hr after which time the solvent and excess amine are evaporated under reduced pressure. The residue remaining is dissolved in 200 ml of ether and the solution washed with water. The ether phase is extracted with 5% aqueous hydrochloric acid and the aqueous extracts washed once with ether. The aqueous phase is neutralized with ammonium hydroxide, then extracted with methylene chloride. The methylene chloride extract is dried over anhydrous potassium carbonate and the solvent evaporated under reduced pressure to afford 1-(N-isopropyl-N-methylamino)-3-(2-phenylphenoxy)-propan-2-ol, as a blue-green oil.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:17][CH:2]1[CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH3:18][NH:19][CH:20]([CH3:22])[CH3:21]>CO>[CH:20]([N:19]([CH2:17][CH:2]([OH:1])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:18])([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
22.7 g
Type
reactant
Smiles
O1C(COC2=C(C=CC=C2)C2=CC=CC=C2)C1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CNC(C)C
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue remaining is dissolved in 200 ml of ether
WASH
Type
WASH
Details
the solution washed with water
EXTRACTION
Type
EXTRACTION
Details
The ether phase is extracted with 5% aqueous hydrochloric acid
WASH
Type
WASH
Details
the aqueous extracts washed once with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(C)CC(COC1=C(C=CC=C1)C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.